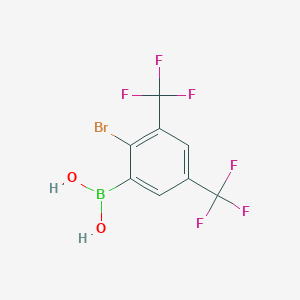

3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid

Description

Properties

IUPAC Name |

[2-bromo-3,5-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BBrF6O2/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17)18/h1-2,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTRUFHCNMHBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Br)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BBrF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Process

The most effective and scalable method for preparing 3,5-bis(trifluoromethyl)bromobenzene involves the bromination of 1,3-bis(trifluoromethyl)benzene using brominating agents such as N-bromosuccinimide (NBS) or preferably 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a mixed acid medium composed of concentrated sulfuric acid and glacial acetic acid.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Starting material | 1,3-Bis(trifluoromethyl)benzene |

| Brominating agents | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH) (preferred) |

| Solvent system | Concentrated sulfuric acid + glacial acetic acid |

| Temperature | 40–50 °C (optimal ~45 °C) |

| Stirring | Rapid mechanical stirring to enhance solubilization and regioselectivity |

| Addition method | Controlled, portion-wise addition of brominating agent |

| Workup | Dilution with cold water, phase separation, washing with aqueous sodium hydroxide (5 N preferred) |

Key Observations

- The use of acetic acid alongside sulfuric acid increases solubility of the starting material, reduces sensitivity to stirring, and improves regioselectivity.

- Rapid stirring and controlled addition of brominating agent minimize formation of polybrominated byproducts.

- DBH is preferred over NBS due to better selectivity and yield.

- The product typically contains about 2.6% isomeric impurities, including dibromo isomers and small amounts of biphenyl derivatives.

- The crude 3,5-bis(trifluoromethyl)bromobenzene can be used directly in subsequent reactions without distillation, facilitating scale-up.

Reaction Scheme Summary

$$

\text{1,3-Bis(trifluoromethyl)benzene} \xrightarrow[\text{45 °C}]{\text{DBH, H2SO4/AcOH}} \text{3,5-Bis(trifluoromethyl)bromobenzene}

$$

Conversion to 3,5-Bis(trifluoromethyl)-2-bromophenylboronic Acid

Typical Synthetic Route

The bromobenzene intermediate undergoes lithiation at the bromine-substituted position, followed by treatment with a boron electrophile such as trimethyl borate or pinacol borane to yield the boronic acid after hydrolysis.

General Procedure

- Lithiation: Treatment of 3,5-bis(trifluoromethyl)bromobenzene with an organolithium reagent (e.g., n-butyllithium) at low temperature (typically -78 °C) to generate the aryllithium intermediate.

- Borylation: Reaction with boron electrophile (e.g., trimethyl borate).

- Hydrolysis: Acidic workup to afford the boronic acid.

Reaction Scheme

$$

\text{3,5-Bis(trifluoromethyl)bromobenzene} \xrightarrow[\text{-78 °C}]{\text{n-BuLi}} \text{Aryllithium intermediate} \xrightarrow{\text{B(OMe)3}} \text{Boronic ester} \xrightarrow{\text{H}2\text{O}} \text{this compound}

$$

Research Findings and Advantages

- The described bromination method provides a highly efficient, regioselective, and scalable route to the key bromobenzene intermediate.

- The use of mixed sulfuric acid and acetic acid solvent system with DBH as the brominating agent is superior to other bromination methods in terms of yield and purity.

- The process is amenable to large scale manufacture due to the simplicity, cost-effectiveness, and availability of reagents.

- The boronic acid product is a versatile intermediate for cross-coupling reactions (e.g., Suzuki coupling) in pharmaceutical synthesis.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination | 1,3-Bis(trifluoromethyl)benzene, DBH, H2SO4/AcOH | High regioselectivity, ~45 °C, rapid stirring |

| Workup | Dilution with water, NaOH wash | Product with ~2.6% isomeric impurities |

| Lithiation | n-Butyllithium, -78 °C | Formation of aryllithium intermediate |

| Borylation | Trimethyl borate or pinacol borane | Boronic ester intermediate |

| Hydrolysis | Aqueous acidic workup | This compound |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF).

Major Products

Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

Coupling Products: Biaryl compounds formed through the coupling of the boronic acid group with aryl halides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds featuring trifluoromethyl groups, such as 3,5-bis(trifluoromethyl)-2-bromophenylboronic acid, exhibit significant antimicrobial properties. A study demonstrated the synthesis of pyrazole derivatives using this boronic acid as a key intermediate. The resulting compounds showed potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group was crucial for enhancing the pharmacodynamic properties of these derivatives.

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Pyrazole Derivative 1 | 0.25 | MRSA |

| Pyrazole Derivative 2 | 1-4 | Various Strains |

| Pyrazole Derivative 3 | 4 | E. coli |

1.2 Pharmaceutical Applications

Boronic acids have been widely studied for their role in drug discovery, particularly in the treatment of metabolic disorders and cancer. The compound has been noted for its potential to inhibit hormone-sensitive lipase, which is relevant in managing conditions like obesity and diabetes . The versatility of boronic acids allows them to be utilized in various pharmaceutical formulations, including oral and parenteral routes.

Material Science

2.1 Synthesis of Functional Materials

The unique electronic properties imparted by the trifluoromethyl groups make this compound suitable for synthesizing advanced materials. Research has shown that incorporating boronic acids into polymer matrices can enhance material performance, particularly in sensors and electronic devices . The ability to form stable complexes with various substrates allows for the development of responsive materials.

Table 2: Properties of Materials Synthesized with Boronic Acids

| Material Type | Key Features | Applications |

|---|---|---|

| Conductive Polymers | Enhanced conductivity | Sensors, electronics |

| Responsive Hydrogels | pH-sensitive swelling | Drug delivery systems |

| Nanocomposites | Improved mechanical strength | Structural applications |

Case Studies

3.1 Development of Antimicrobial Agents

A recent study focused on synthesizing a series of pyrazole derivatives from this compound. The derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that several compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

3.2 Boron-Based Drug Formulations

Another investigation explored the formulation of boron-containing drugs using this compound as a starting material. The study highlighted its effectiveness in modulating insulin secretion and improving beta-cell function in diabetic models . This positions this compound as a promising candidate for further development in diabetes therapies.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid in chemical reactions involves the interaction of its functional groups with various reagents. The boronic acid group can form complexes with transition metals, facilitating coupling reactions. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl groups can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Chemical Identity :

- CAS : 1451393-23-9

- Molecular Formula : C₈H₄BBrF₆O₂

- Molecular Weight : 336.82 g/mol

- Purity : ≥98% (as per Fluorochem specifications) .

- Key Features : Contains two trifluoromethyl (-CF₃) groups at the 3- and 5-positions, a bromine atom at the 2-position, and a boronic acid (-B(OH)₂) functional group.

Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. The bromine and trifluoromethyl groups enhance electron-withdrawing effects, influencing reactivity and selectivity .

Comparison with Structurally Similar Compounds

3,5-Bis(trifluoromethyl)phenylboronic Acid

- CAS : 73852-19-4

- Molecular Weight : 257.92 g/mol

- Key Differences : Lacks the bromine substituent at the 2-position.

- Reactivity: Higher electron deficiency due to dual -CF₃ groups accelerates coupling reactions compared to mono-substituted analogs. However, absence of bromine limits its utility in sequential functionalization .

- Commercial Availability : Available in >97.0% purity (Kanto Reagents) at JPY 10,500/25g .

2-Bromophenylboronic Acid

- CAS : 244205-40-1

- Molecular Weight : 200.82 g/mol

- Key Differences : Retains the boronic acid and bromine but lacks trifluoromethyl groups.

- Reactivity : Lower electron-withdrawing effects reduce coupling efficiency. However, bromine enables further derivatization (e.g., via Buchwald-Hartwig amination) .

- Commercial Availability : Priced at JPY 7,500/5g (Kanto Reagents) .

3,5-Bis(trifluoromethyl)benzoic Acid

- CAS : 725-89-3

- Molecular Weight : 258.11 g/mol

- Key Differences : Replaces boronic acid with a carboxylic acid (-COOH) group.

- Applications : Used as a ligand or intermediate in catalysis. The -COOH group enables coordination to metals, contrasting with the boronic acid’s cross-coupling utility .

- Thermal Stability : Melting point 140–144°C, higher than phenylboronic acid analogs due to stronger intermolecular hydrogen bonding .

4-Chloro-3-(trifluoromethyl)phenylboronic Acid

- CAS: Not explicitly listed (see similarity data).

- Similarity Score : 0.76 (vs. 0.80 for 3,5-bis(trifluoromethyl)phenylboronic acid) .

- Key Differences : Chlorine substituent at 4-position instead of bromine; single -CF₃ group.

- Reactivity : Chlorine’s lower electronegativity compared to bromine reduces oxidative addition rates in cross-couplings .

Comparative Data Table

Research Findings and Practical Implications

- Electron-Withdrawing Effects : The dual -CF₃ groups in this compound enhance electrophilicity, enabling efficient coupling with electron-rich aryl partners. Bromine further stabilizes transition states in palladium-catalyzed reactions .

- Discontinuation Challenges : Its discontinued status (as per Fluorochem and CymitQuimica) necessitates substitution with analogs like 3,5-bis(trifluoromethyl)phenylboronic acid, albeit with reduced versatility .

- Thermal Stability: Trifluoromethyl groups improve thermal stability, but bromine’s steric bulk may reduce solubility in polar solvents compared to non-halogenated analogs .

Biological Activity

3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound, like other boronic acids, exhibits unique properties that make it suitable for various applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article compiles and analyzes data from diverse studies to provide a comprehensive overview of its biological activity.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-bromophenylboronic acid with trifluoromethylating agents. The resulting compound is characterized by its high stability and unique electronic properties due to the presence of trifluoromethyl groups, which can enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids, including this compound, exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Studies indicate moderate antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these fungi suggest that this compound could be a viable candidate for antifungal drug development .

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Bacillus cereus, with MIC values lower than those for established antibiotics like AN2690 (Tavaborole) .

Enzyme Inhibition

Boronic acids are known to interact with enzymes through reversible covalent bonding. The biological activity of this compound includes:

- Acetylcholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The IC50 values indicate moderate inhibition, which may have implications in neurodegenerative diseases .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related conditions .

Study on Antibacterial Effects

A study focused on the antibacterial effects of boronic acid derivatives found that this compound exhibited significant activity against E. coli at concentrations around 6.50 mg/mL. The research highlighted the potential of this compound as an effective antibacterial agent .

Anticancer Potential

In vitro studies have shown that phenylboronic acid derivatives can exhibit cytotoxic effects on cancer cell lines such as MCF-7. The synthesized compounds demonstrated a high cytotoxic effect with an IC50 value indicating substantial potential for further development in cancer therapeutics .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 3,5-bis(trifluoromethyl)-2-bromophenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of the corresponding aryl bromide. Key steps include selecting optimal ligands (e.g., Pd(dppf)Cl₂) and controlling stoichiometry of bis(pinacolato)diboron. Reaction temperature (80–100°C) and solvent choice (THF or dioxane) significantly impact yields due to the electron-withdrawing trifluoromethyl groups, which slow transmetallation. Purification often involves recrystallization from ethanol/water mixtures to remove boronate esters .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : To assess purity (≥97% as per industrial standards) and detect anhydride impurities common in boronic acids .

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions, while ¹¹B NMR identifies boronic acid speciation. ¹⁷O NMR is used to study solvation effects in polar solvents .

- Melting Point Analysis : Reported range 219–221°C (lit. 217–220°C) helps identify batch consistency .

Q. What are the key challenges in handling and storing this compound?

The compound is hygroscopic and prone to hydrolysis, forming boroxines. Storage under inert gas (argon) at 2–8°C in anhydrous solvents (e.g., dry THF) is critical. Trace water accelerates degradation, necessitating Karl Fischer titration for solvent dryness verification .

Advanced Research Questions

Q. How do the trifluoromethyl and bromo substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing trifluoromethyl groups deactivate the aryl ring, requiring elevated temperatures (100–120°C) and strong bases (Cs₂CO₃) for effective coupling. The bromo substituent can act as a directing group for subsequent functionalization but may compete in cross-coupling if not protected. Computational studies (DFT) suggest the boronic acid’s Lewis acidity is enhanced by CF₃ groups, favoring transmetallation with electron-rich palladium complexes .

Q. What strategies mitigate low solubility in aqueous or polar organic solvents?

Solubility challenges arise from the hydrophobic trifluoromethyl groups. Methods include:

Q. How can contradictory data on catalytic activity in literature be resolved?

Discrepancies in reported catalytic efficiency often stem from:

- Impurity profiles : Anhydride content (from incomplete purification) alters reactivity .

- Solvent effects : Dielectric constants of solvents (e.g., DMF vs. THF) influence boronic acid activation.

- Substrate ratios : Excess boronic acid (1.2–1.5 eq.) compensates for hydrolysis losses in aqueous conditions .

Q. What role does this compound play in designing electron-deficient ligands for catalysis?

The strong electron-withdrawing effects of CF₃ groups stabilize low-oxidation-state metal centers (e.g., Pd⁰ or Ni⁰) in catalytic cycles. This property is exploited in synthesizing ligands for C–F bond activation or asymmetric hydrogenation. For example, coordination studies show enhanced π-backbonding in Pd complexes, improving turnover numbers in aryl fluoride synthesis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.